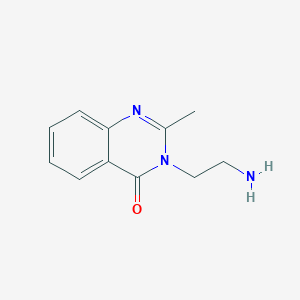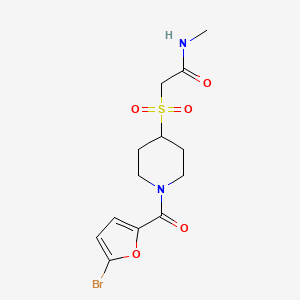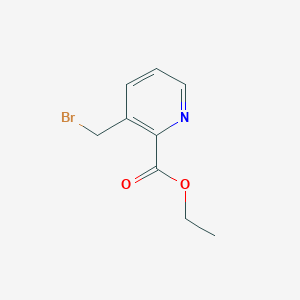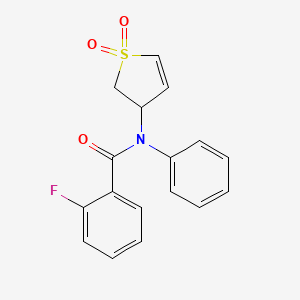![molecular formula C15H19FN6 B2935372 4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415489-68-6](/img/structure/B2935372.png)
4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, fluoro, and piperazinyl groups The presence of the imidazole ring within the piperazine moiety adds to its chemical diversity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluoro substituents. The final step involves the attachment of the piperazinyl group containing the imidazole ring.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of Substituents: The cyclopropyl and fluoro groups are introduced via nucleophilic substitution reactions. Cyclopropyl bromide and potassium fluoride are common reagents used in these steps.
Attachment of Piperazinyl Group: The final step involves the nucleophilic substitution of the piperazine derivative containing the imidazole ring onto the pyrimidine core. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets within the cell. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways. The fluoro and cyclopropyl groups contribute to the compound’s stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-5-fluoro-6-[4-(1H-imidazol-2-yl)piperazin-1-yl]pyrimidine: Lacks the methyl group on the imidazole ring.
4-cyclopropyl-5-chloro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine: Contains a chloro group instead of a fluoro group.
4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]pyrimidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
The unique combination of the cyclopropyl, fluoro, and piperazinyl groups with the imidazole ring in 4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-20-5-4-17-15(20)22-8-6-21(7-9-22)14-12(16)13(11-2-3-11)18-10-19-14/h4-5,10-11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEAABHJJVJVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=NC(=C3F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)
![N'-(2,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2935292.png)

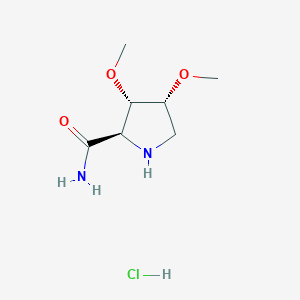
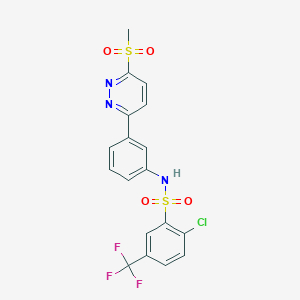
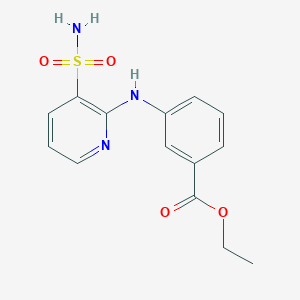
![2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2935298.png)
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
